molecular formula C10H10F2N4 B1475417 (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1602329-42-9

(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No. B1475417
CAS RN: 1602329-42-9
M. Wt: 224.21 g/mol
InChI Key: HGCOJGMUFJCHER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of rufinamide, a related compound, involves reacting 2,6-difluorobenzyl azide and propiolic acid in a mixture of alcohol and water to produce 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid .

Scientific Research Applications

Triazole Derivatives Development and Biological Activities

Triazoles, including structures similar to "(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine," have garnered significant interest due to their wide range of biological activities. A comprehensive review on triazole derivatives highlights their potential in developing new drugs with diverse biological activities. These compounds are known for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Triazoles' versatility stems from their structural variations, which allow for several biological interactions. The need for efficient, green chemistry approaches in synthesizing these compounds is emphasized, highlighting the importance of sustainable practices in drug development (Ferreira et al., 2013).

Environmental Remediation through Redox Mediators

The role of redox mediators in degrading organic pollutants, including those possibly related to triazole compounds, in wastewater treatment showcases another dimension of scientific research applications. Enzymatic remediation, enhanced by redox mediators, offers a promising approach to addressing the recalcitrant nature of certain pollutants. This method signifies the potential for applying triazole derivatives or related compounds in environmental clean-up efforts, improving the efficiency of removing hazardous substances from industrial effluents (Husain & Husain, 2007).

Synthesis Methods for Triazole Derivatives

Innovative synthesis methods for triazole derivatives, including 1,4-disubstituted 1,2,3-triazoles, have been extensively reviewed. These methods focus on enhancing the biological activity of triazole compounds, crucial for drug discovery and development. The review covers various synthetic routes, highlighting the significance of copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a pivotal reaction for creating triazole-based structures. This synthesis approach aligns with the green chemistry principle, aiming for efficiency and minimal environmental impact (Kaushik et al., 2019).

CO2 Capture and Conversion

The application of nitrogen-doped porous polymers, including triazole-based compounds, in CO2 capture and conversion is a notable advancement. These materials offer a sustainable solution for reducing atmospheric CO2 levels, addressing climate change challenges. The review emphasizes the development of triazine-, benzimidazole-, and triazole-based covalent organic polymers (COPs) with improved CO2 storage capacities. This research direction underscores the importance of triazole derivatives in creating next-generation materials for environmental sustainability (Mukhtar et al., 2020).

properties

IUPAC Name

[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N4/c11-9-2-1-3-10(12)8(9)6-16-5-7(4-13)14-15-16/h1-3,5H,4,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCOJGMUFJCHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

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